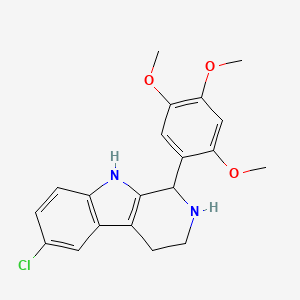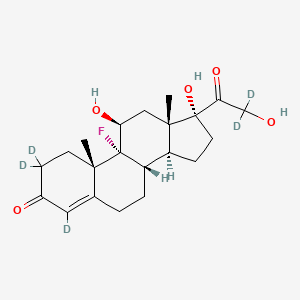
Fludrocortisone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fludrocortisone-d5 is a synthetic mineralocorticoid, which is a type of corticosteroid. It is a deuterium-labeled analog of fludrocortisone, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fludrocortisone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fludrocortisone-d5 is synthesized by incorporating deuterium into the fludrocortisone molecule. The synthesis involves the fluorination of cortisol at the 9-position, followed by the replacement of hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic labeling of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Fludrocortisone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The fluorine atom at the 9-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are less potent in terms of mineralocorticoid activity compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Fludrocortisone-d5 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used as an internal standard in high-performance liquid chromatography and mass spectrometry to study the pharmacokinetics of fludrocortisone.
Metabolic Pathway Analysis: The compound helps in tracing the metabolic pathways and identifying the metabolites of fludrocortisone.
Biological Research: It is used to study the effects of mineralocorticoids on cellular and molecular processes.
Medical Research: this compound is used in research related to adrenal insufficiency and other conditions treated with fludrocortisone.
Wirkmechanismus
Fludrocortisone-d5 mimics the action of aldosterone, a natural mineralocorticoid, by binding to mineralocorticoid receptors in the kidney. This binding promotes sodium reabsorption and potassium excretion, leading to increased plasma sodium concentration and blood pressure. The compound also sensitizes vascular smooth muscle cells to circulating catecholamines, enhancing their responsiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fludrocortisone: The non-deuterated analog of fludrocortisone-d5, used in the treatment of adrenal insufficiency.
Aldosterone: The natural mineralocorticoid hormone in the body.
Hydrocortisone: A glucocorticoid with some mineralocorticoid activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium alters the metabolic profile of the compound, allowing for more precise tracing and analysis in research applications.
Eigenschaften
Molekularformel |
C21H29FO5 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i5D2,9D,11D2 |
InChI-Schlüssel |
AAXVEMMRQDVLJB-NNSINRFPSA-N |
Isomerische SMILES |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
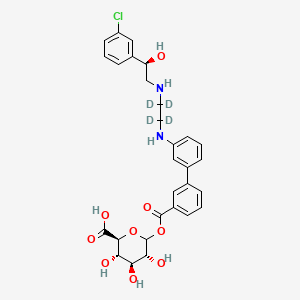
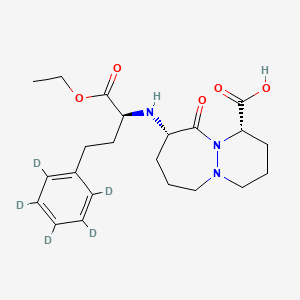
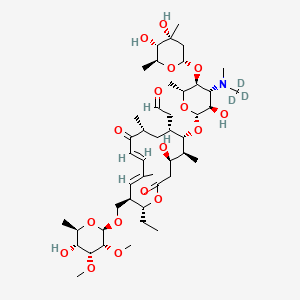
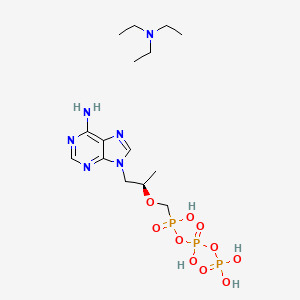
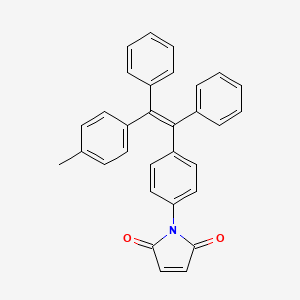

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
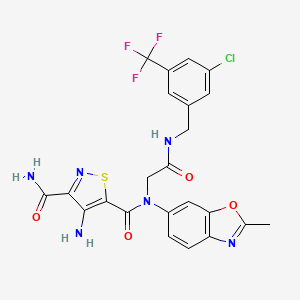

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)

